

Chemical Properties and Quantitative Data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: N-(Phenylacetyl-d5)glycine

Cat. No.: S917667

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The core identification and structural data for the deuterated compound are available, but information on its precise deuterated properties, such as isotopic enrichment or spectroscopic shifts, is not provided in the search results.

The table below summarizes the available quantitative data for **N-(Phenylacetyl-d5)glycine** [1].

Property	Specification
CAS Number	1189920-31-7 [1]
Molecular Formula	$C_{10}H_6D_5NO_3$ [1]
Molecular Weight	198.23 g/mol [1]
Synonym	Phenylacetylglycine-d5 [1]
Primary Application	Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]
Solubility	Soluble in DMF (≥ 25 mg/mL), DMSO (≥ 10 mg/mL), Ethanol (≥ 1 mg/mL) [1]
Storage	-20°C for 2 years (powder); -80°C for 6 months (solution) [1]

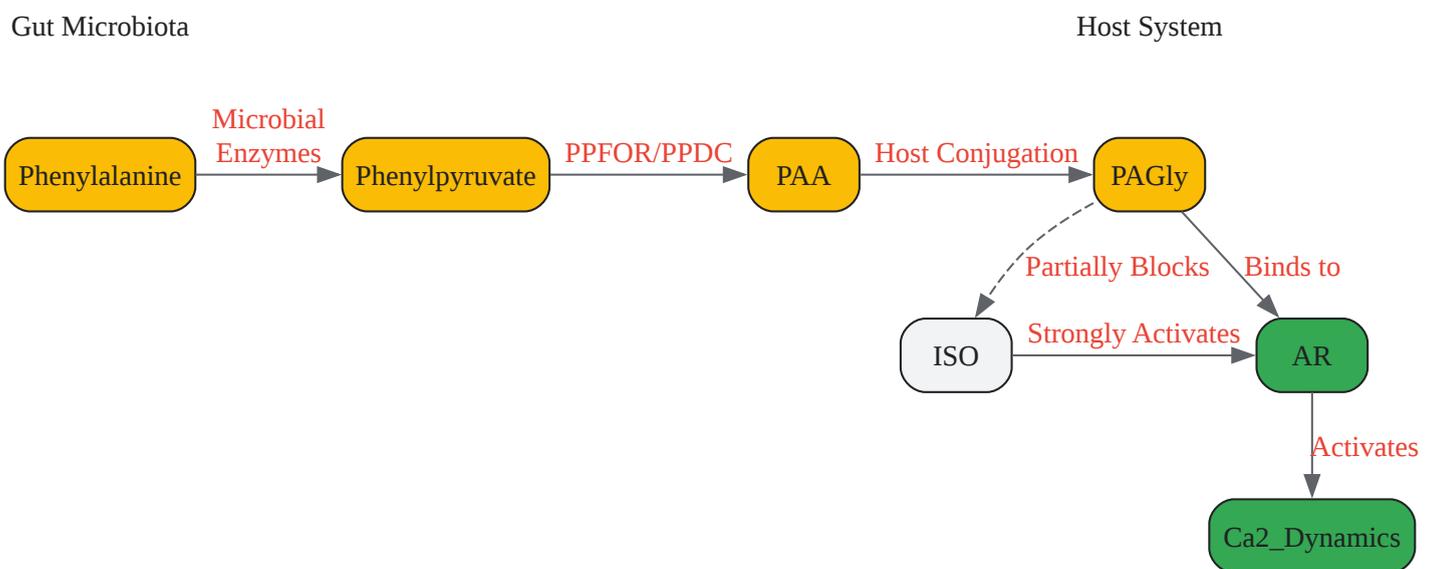
Experimental Protocols and Biological Context

While detailed protocols for working specifically with the deuterated compound are limited, the search results provide insights into its biological precursor's role and relevant analytical methods.

Metabolic Pathways and Biological Activity

Phenylacetylglucine (PAGly) is a gut microbiota metabolite derived from dietary phenylalanine. Recent research indicates it interacts with adrenergic receptors (β 2AR and β AR) and influences cardiac function [1] [2].

The following diagram illustrates the described metabolic pathway and signaling mechanism of PAGly.



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PAGly is a meta-organismal metabolite that influences cardiac signaling [3] [2].

Key experimental findings on its biological activity include:

- **Cardiac Ca²⁺ Signaling:** A 2025 pre-print study reports that PAGly (at 100 μ M) increases the amplitude of action potential-induced Ca²⁺ transients and sarcoplasmic reticulum Ca²⁺ load in mouse

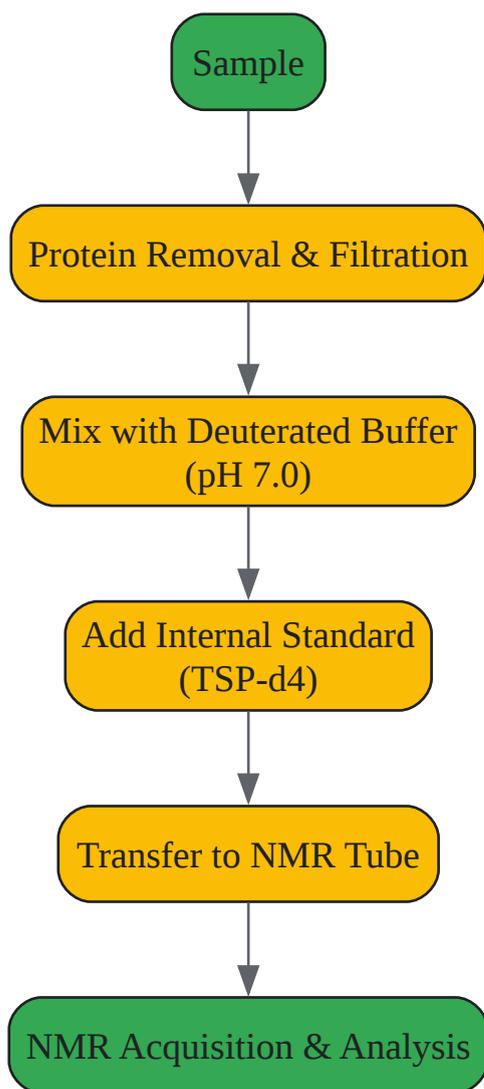
ventricular myocytes. This effect is mediated by adrenergic receptor activation and Protein Kinase A (PKA), as it was blocked by propranolol (10 μM) and H89 (10 μM) [2].

- **Interaction with Adrenergic System:** The same study found that PAGly reduces the stimulatory effect of the potent adrenergic agonist isoproterenol (ISO, 0.1 μM). In the presence of ISO, PAGly did not produce additional stimulatory effects, suggesting it acts as a partial agonist that can blunt the full adrenergic response [2].
- **Protective Role:** PAGly has been reported to protect against cardiac injury caused by ischemia/reperfusion [1].

Analytical Protocol for Metabolite Profiling

The following workflow for urine sample preparation and NMR analysis is adapted from a study on canine mammary tumors and is representative of the methodologies used to identify and quantify metabolites like PAGly [4].

Urine Sample



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Generalized workflow for ^1H NMR-based metabolite profiling from urine samples [4].

Detailed Methodology [4]:

- **Sample Preparation:** Thaw urine samples at 4°C . Remove proteins using cut-off membrane filters (e.g., Amicon Ultra, 3K) via centrifugation at $18,213 \times g$ and 4°C for 20 minutes.
- **Buffer Mixing:** Mix $330 \mu\text{L}$ of filtered urine with $350 \mu\text{L}$ of 0.2 M deuterated sodium phosphate buffer (in D_2O , pH 7.0).

- **Internal Standard:** Add 70 μL of deuterium oxide containing 5 mM TSP-d4 (3-(trimethylsilyl)propionic acid-d4 sodium salt). TSP-d4 serves as the chemical shift reference.
- **NMR Acquisition:** Transfer 600 μL of the final sample to a 5 mm NMR tube. Data is acquired on a high-field NMR spectrometer (e.g., Bruker Avance III HD 800 MHz) using a NOESY PRESAT pulse sequence with water presaturation. Typical parameters include 64 transients, a spectral width of 20 ppm, and a relaxation delay of 2.0 s.
- **Spectral Processing and Quantification:** Process spectra (phasing, baseline correction) using software like TopSpin or AMIX. Identify and quantify metabolites by comparing peak integrals to the TSP-d4 internal standard peak, using a reference library (e.g., Chenomx NMR Suite).

Information Gaps and Further Research

The available information has several limitations for a comprehensive technical guide:

- **Lack of Deuterium-Specific Data:** The search results confirm the compound's existence and basic structure but lack detailed data on the impact of deuteration, such as characteristic NMR chemical shifts, mass spectrometry fragments, or kinetic isotope effects [1].
- **Limited Protocol Specificity:** The provided NMR protocol is a general methodology for metabolite profiling and is not tailored to the specific analysis, detection, or application of the deuterated molecule itself [4].
- **Preliminary Research Findings:** Critical information on PAGly's biological activity, especially regarding cardiac Ca^{2+} signaling, comes from a single pre-print article, meaning it has not yet undergone peer review [2].

To address these gaps, I suggest you:

- **Consult specialized databases** such as the NIST Chemistry WebBook or other mass spectral and NMR libraries for deuterated compounds.
- **Search for full-text research articles** specifically on the synthesis and analysis of **N-(Phenylacetyl-d5)glycine** in chemistry and analytical chemistry journals.

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